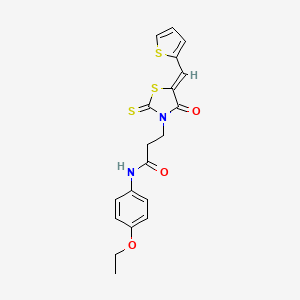
(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O3S3 and its molecular weight is 418.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide is a compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its implications in cancer treatment.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a complex structure that includes a thiazolidinone ring, which is often associated with various pharmacological activities. The molecular weight is approximately 418.55 g/mol, and it has been predicted to exhibit specific physicochemical properties such as density and acidity .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial activity against various strains of bacteria. The biological activity of this compound was evaluated alongside other thiazolidinone compounds.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| (Z)-N-(4-ethoxyphenyl)-3... | Staphylococcus aureus | 15 | 30 |
| (Z)-N-(4-ethoxyphenyl)-3... | Escherichia coli | 20 | 40 |
| (Z)-N-(4-ethoxyphenyl)-3... | Listeria monocytogenes | 10 | 25 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Studies indicated that this compound showed superior activity compared to traditional antibiotics such as ampicillin and streptomycin, particularly against Gram-positive bacteria like S. aureus . The most sensitive strain was found to be S. aureus, while E. coli exhibited the highest resistance .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrated antifungal activity. Research indicated that derivatives of thiazolidinones possess good to excellent antifungal properties against various fungal strains.
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| (Z)-N-(4-ethoxyphenyl)-3... | Candida albicans | 12 |
| (Z)-N-(4-ethoxyphenyl)-3... | Aspergillus niger | 15 |
The results suggested that the compound could be effective against common fungal pathogens, making it a candidate for further development in antifungal therapies .
Anticancer Potential
The thiazolidinone scaffold is recognized for its anticancer properties. Studies have shown that compounds with similar structures inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study involving several thiazolidinone derivatives, it was found that specific modifications on the thiazolidinone core led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was attributed to its interaction with cellular signaling pathways involved in cancer progression .
属性
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-2-24-14-7-5-13(6-8-14)20-17(22)9-10-21-18(23)16(27-19(21)25)12-15-4-3-11-26-15/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEYTGDQFWMESC-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














